molecular formula C22H28ClN3O3S B2922382 N-(2-(diethylamino)ethyl)-3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215582-40-3

N-(2-(diethylamino)ethyl)-3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2922382
CAS No.: 1215582-40-3
M. Wt: 449.99
InChI Key: WIQDRRNDXSCCGF-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzothiazole-derived benzamide compound featuring a diethylaminoethyl side chain and dual methoxy substituents on the benzamide and benzothiazole moieties. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S.ClH/c1-5-24(6-2)13-14-25(21(26)16-9-7-10-17(15-16)27-3)22-23-20-18(28-4)11-8-12-19(20)29-22;/h7-12,15H,5-6,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQDRRNDXSCCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article focuses on the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and implications for drug development.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Diethylamino group : Enhances solubility and bioavailability.
  • Methoxy-substituted benzo[d]thiazole moiety : Potentially contributes to its biological activity by interacting with specific biological targets.
  • Benzamide core : Known for its role in various pharmacological activities.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against several key enzymes:

  • Chymotrypsin and Trypsin : Both are serine proteases involved in protein digestion. Inhibition of these enzymes suggests potential applications in conditions where protein digestion is disrupted or needs modulation.
  • Tyrosine Kinase Enzymes : These enzymes play critical roles in cell signaling pathways related to growth and proliferation. The inhibition of tyrosine kinases could be beneficial in cancer therapy.

Antibacterial Activity

Preliminary studies have suggested that the compound may possess antibacterial properties:

  • Moderate inhibitory effects were observed against Staphylococcus aureus and Escherichia coli . These findings warrant further investigation to elucidate the mechanisms behind this antibacterial activity and its potential therapeutic applications.

Antimalarial Activity

A series of thiazole derivatives related to this compound have been evaluated for their antimalarial properties:

  • Structure-activity relationship (SAR) studies demonstrated that modifications to the N-aryl amide group significantly influence antimalarial potency against Plasmodium falciparum. Compounds with non-bulky, electron-withdrawing groups showed enhanced activity .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of the compound:

  • In vitro studies using HepG2 cell lines indicated low cytotoxicity, suggesting that the compound may selectively target diseased cells while sparing normal cells .

Case Study 1: Cancer Treatment

A recent study explored the efficacy of this compound in inhibiting cancer cell proliferation. The results demonstrated a significant reduction in cell viability in various cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Applications

In another investigation, the compound was tested against multiple bacterial strains. The findings revealed that it could serve as a lead compound for developing new antibiotics, especially against resistant strains of bacteria.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed:

Compound NameStructure HighlightsUnique Features
GNE-781Lacks diethylamino groupPotentially less potent due to missing amino substitution
N,N-diethylbenzamideSimple amide structureLacks thiazole functionalities
4-(diethylamino)-N-(6-methoxybenzo[d]thiazol-2-yl)butanamideSimilar thiazole structureDifferent alkyl chain length

This comparison highlights how the unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • In Vitro Studies : Analogs with sulfonamide/sulfamoyl groups (–14) show enhanced enzyme inhibition, suggesting the target compound’s dual methoxy groups could balance potency and solubility .
  • Data Gaps : Specific data on the target compound’s melting point, solubility, and bioactivity are unavailable in the evidence. Further studies should prioritize these parameters.

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